Methyl 4-bromo-3-cyano-2-fluorobenzoate
Overview
Description
Methyl 4-bromo-3-cyano-2-fluorobenzoate is a chemical compound belonging to the family of benzoic acid derivatives. It is characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring, which contribute to its unique chemical properties. This compound is often used in organic synthesis and various scientific research applications due to its reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-3-cyano-2-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-bromo-3-cyano-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the use of Suzuki-Miyaura coupling reactions, where 4-bromo-3-cyano-2-fluorobenzene is coupled with methyl boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This method provides a high yield of the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high efficiency and yield, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-cyano-2-fluorobenzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are common reducing agents. Reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Oxidation: Potassium permanganate or chromium trioxide in aqueous or acidic conditions are used for oxidation reactions.
Major Products
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.
Reduction: Products include amines derived from the reduction of the cyano group.
Oxidation: Products include carboxylic acids derived from the oxidation of the ester group.
Scientific Research Applications
Methyl 4-bromo-3-cyano-2-fluorobenzoate has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science compounds.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors due to its functional group diversity.
Biological Studies: It is employed in studies involving enzyme inhibition, receptor binding, and cellular assays to understand biological pathways and mechanisms.
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-cyano-2-fluorobenzoate depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the cyano and ester groups allows for interactions with active sites, while the bromine and fluorine atoms can enhance binding affinity through halogen bonding or hydrophobic interactions.
In organic synthesis, the compound’s reactivity is influenced by the electron-withdrawing effects of the cyano and ester groups, which can stabilize transition states and intermediates in various reactions.
Comparison with Similar Compounds
Methyl 4-bromo-3-cyano-2-fluorobenzoate can be compared with other similar compounds, such as:
Methyl 4-bromo-3-fluorobenzoate: Lacks the cyano group, resulting in different reactivity and applications.
Methyl 4-cyano-3-fluorobenzoate: Lacks the bromine atom, affecting its suitability for nucleophilic substitution reactions.
Methyl 4-bromo-2-cyano-3-fluorobenzoate: Similar structure but different positioning of the cyano group, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and research applications.
Properties
IUPAC Name |
methyl 4-bromo-3-cyano-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)5-2-3-7(10)6(4-12)8(5)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHDTEPICVBQBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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